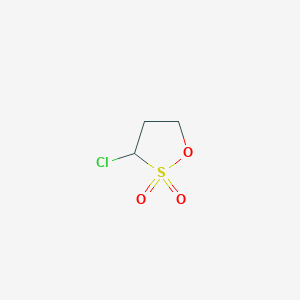

![molecular formula C21H24F3N5O5S B12517494 5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)

5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

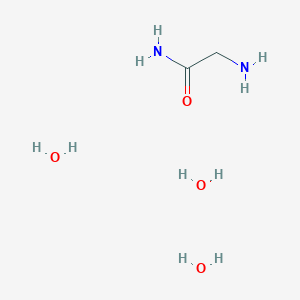

化合物 5-(4-ヒドロキシ-4-メチル-1,2-オキサゾリジン-2-カルボニル)-1-イソプロピル-3-メチル-6-{[3-メチル-5-(トリフルオロメチル)-2H-ピラゾール-4-イル]メチル}チエノ[2,3-d]ピリミジン-2,4-ジオン は、オキサゾリジン、ピラゾール、チエノピリミジンなどの複数の官能基を持つ複雑な有機分子です。

準備方法

合成経路と反応条件

この化合物の合成は、オキサゾリジン環の調製から始まる複数のステップを含みます。 1つの一般的な方法は、1,2-アミノアルコールの多成分反応を伴います 。 オキサゾリジン環は、金属フリーのドミノ環化/マンニッヒ反応、遷移金属触媒によるカスケード反応、または拡張されたワンポット非対称アザ電気環化によって形成することができます .

チエノピリミジンコアは、アセチル部分のメチル基におけるDMF-DMAの縮合、それに続く環化反応と脱離反応によって合成できます 。 ピラゾール部分は、通常、銅とヨウ素の存在下で、アリールアセチレンとα-アミノ酸の反応によって導入されます .

工業的生産方法

このような複雑な分子の工業的生産方法は、収率と純度を最大限に高めるために、反応条件を最適化することがよくあります。これには、最高の触媒と溶媒を特定するためのハイスループットスクリーニングの使用、および一貫した生産を確保するための連続フロー反応器での反応のスケールアップが含まれる場合があります。

化学反応の分析

反応の種類

この化合物は、以下を含むさまざまな化学反応を起こすことができます。

酸化: オキサゾリジン環のヒドロキシル基は、カルボニル基を形成するように酸化することができます。

還元: チエノピリミジン環とオキサゾリジン環のカルボニル基は、アルコールに還元することができます。

置換: ピラゾール環のトリフルオロメチル基は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

置換: 求核置換反応は、水素化ナトリウム(NaH)やハロアルカンなどの試薬を使用して実行できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成されるのに対し、カルボニル基の還元により第二級アルコールが生成されます。

科学研究への応用

この化合物は、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: この化合物のユニークな構造により、酵素相互作用やタンパク質結合の研究のための潜在的な候補となります。

医学: その構造的特徴は、特に抗炎症剤や抗がん剤の開発における医薬品の潜在的な候補として示唆されています。

産業: この化合物は、特定の電子特性や光学特性を持つ新素材の開発に使用できます。

科学的研究の応用

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

作用機序

この化合物がその効果を発揮する機序は、特定の分子標的に結合する能力に関連している可能性があります。オキサゾリジン環は、生体分子と水素結合を形成することができ、ピラゾールとチエノピリミジン部分は、π-πスタッキング相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

オキサゾリジノン: これらの化合物はオキサゾリジン環を共有しており、抗菌特性で知られています。

ピラゾール: ピラゾール環を持つ化合物は、抗炎症作用と鎮痛作用のために医薬品によく使用されます。

チエノピリミジン: これらの化合物は、抗がん剤としての可能性について研究されています。

独自性

この化合物を際立たせているのは、1つの分子にこれらの3つの官能基が組み合わされていることです。これにより、独自の生物学的活性と化学反応性が実現します。これは、さまざまな科学分野における研究開発のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Oxazolidinones: These compounds share the oxazolidine ring and are known for their antibacterial properties.

Pyrazoles: Compounds with the pyrazole ring are often used in pharmaceuticals for their anti-inflammatory and analgesic effects.

Thienopyrimidines: These compounds are studied for their potential as anticancer agents.

Uniqueness

What sets this compound apart is the combination of these three functional groups in a single molecule, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

特性

IUPAC Name |

5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNXOFBDXNTIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

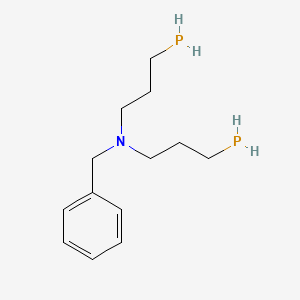

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

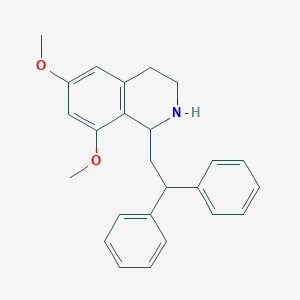

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)